![molecular formula C6H15ClN2O2 B1460266 S-2-Amino-N-(2-methoxyethyl)propionamide hydrochloride CAS No. 2202948-85-2](/img/structure/B1460266.png)
S-2-Amino-N-(2-methoxyethyl)propionamide hydrochloride
Overview
Description
Scientific Research Applications
Antimicrobial Activity
A series of 2-(6-methoxy-2-naphthyl)propionamide derivatives, structurally related to the queried compound, have been synthesized and screened for their antibacterial and antifungal activities. Some of these compounds showed significant antimicrobial activities, comparable to standard agents like Ampicillin and Flucanazole. These findings suggest potential applications of related compounds in developing new antimicrobial agents (Helal et al., 2013).
Corrosion Inhibition
Another study focused on the molecular interactions of amino acid compounds, including 2-amino-N-decylpropionamide, for their inhibitive properties on mild steel corrosion. This research highlights the application of similar compounds as corrosion inhibitors, potentially valuable in industrial settings where metal preservation is crucial (Gómez et al., 2005).
Synthesis of Antibiotics
Research on the synthesis of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino Acetyl Chloride Hydrochloride, a compound structurally related to the query, outlines its use as an intermediate in producing Cefepime hydrochloric acid. This process underscores the potential role of similar compounds in synthesizing new antibiotics or improving existing antibiotic production methods (Jian, 2006).
Agricultural Chemistry
A study on the synthesis and herbicidal activity of pyridinyloxyphenoxypropionamides, which include derivatives with unnatural α-amino acid structures, indicates the application of related compounds in developing herbicides. Some derivatives showed strong herbicidal activity, suggesting that similar compounds could be explored for agricultural applications (Hashimoto et al., 1992).
properties
IUPAC Name |
(2S)-2-amino-N-(2-methoxyethyl)propanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.ClH/c1-5(7)6(9)8-3-4-10-2;/h5H,3-4,7H2,1-2H3,(H,8,9);1H/t5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQQKDVAIVHZPA-JEDNCBNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCOC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCCOC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S-2-Amino-N-(2-methoxyethyl)propionamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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